![molecular formula C12H10BrNOS B1272451 {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-33-5](/img/structure/B1272451.png)
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the molecular formula C12H10BrNOS . It has a molecular weight of 296.18 g/mol . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for “{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” is 1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” is a solid compound with a melting point of 94 - 95.5°C .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol: is a versatile compound in organic synthesis. It can be used as a building block for the synthesis of more complex molecules. For instance, it has been successfully synthesized through S-alkylation and used to create secondary heterocyclic alcohols . These compounds are valuable for constructing pharmacologically active molecules that can serve as potential medications or research chemicals.
Biomedical Research
In biomedical research, this compound’s structural features make it a candidate for creating new therapeutic agents. The presence of a pyridinyl group and a bromophenyl moiety suggests potential antibacterial and antifungal properties, as these structures are commonly seen in drugs with such activities .
Proteomics
As a biochemical for proteomics research, {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol can be used to study protein interactions and functions. It may serve as a tag or linker molecule in the identification and quantification of proteins, aiding in the understanding of complex biological processes .
Materials Science
The compound’s molecular structure indicates potential applications in materials science, particularly in the development of biomedical materials , electronic materials , and energy storage systems . Its ability to form stable bonds with various substrates could be exploited in creating innovative materials with enhanced properties.
Anticancer Research
Given the structural similarity to triazole derivatives known for their anticancer properties, {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol could be investigated for its efficacy against cancer cells. It might act as a precursor for synthesizing novel anticancer agents .
Antioxidant and Anticonvulsant Studies
The compound’s framework is conducive to antioxidant and anticonvulsant effects. Research could explore its potential as a lead compound for developing treatments for oxidative stress-related diseases and seizure disorders .
Safety and Hazards
The safety information for “{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJUUPVVBMWQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377141 |
Source


|
| Record name | {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
CAS RN |
338982-33-5 |
Source


|
| Record name | {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

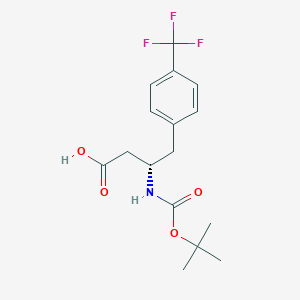

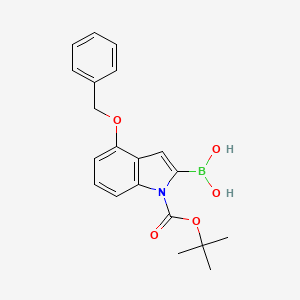
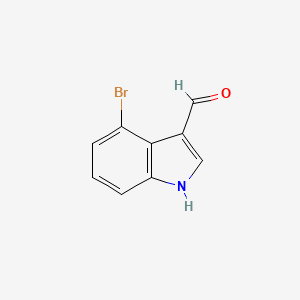
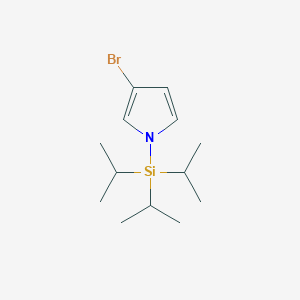
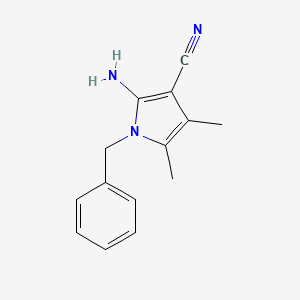
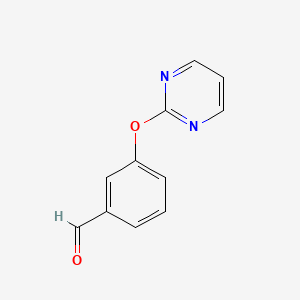
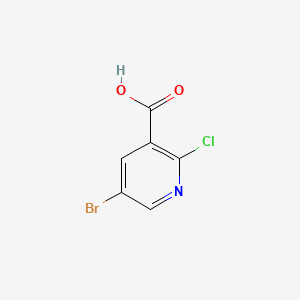
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
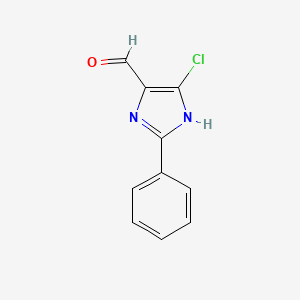
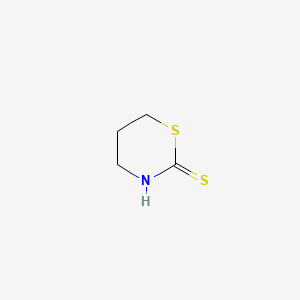
![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)